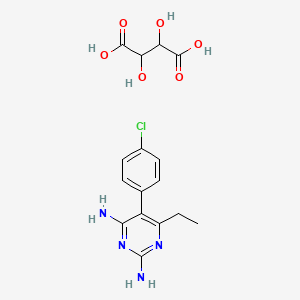

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate

Description

Properties

CAS No. |

65703-46-0 |

|---|---|

Molecular Formula |

C16H19ClN4O6 |

Molecular Weight |

398.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C12H13ClN4.C4H6O6/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;5-1(3(7)8)2(6)4(9)10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

NFFRTUJRKBKQES-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The base compound, 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine, is a pyrimidine derivative commonly synthesized via multi-step organic synthesis involving:

- Construction of the pyrimidine ring system.

- Introduction of the 4-chlorophenyl substituent at the 5-position.

- Introduction of the ethyl group at the 6-position.

- Amination at the 2 and 4 positions of the pyrimidine ring.

Typical Synthetic Method

A representative synthetic method involves:

- Starting from 4-chlorobenzaldehyde or 4-chlorophenylacetonitrile as the aryl source.

- Condensation with ethyl-substituted amidines or β-dicarbonyl compounds to form the pyrimidine ring.

- Subsequent amination steps to introduce the diamine groups at positions 2 and 4 of the pyrimidine ring.

This method is supported by the chemical structure and molecular formula data (C12H14Cl2N4 for the hydrochloride salt) and is consistent with known pyrimidine synthesis protocols.

Purification and Characterization

- The base compound is typically isolated as a hydrochloride salt to improve stability and crystallinity.

- Purification is achieved by recrystallization from suitable solvents such as ethanol or methanol.

- Characterization includes melting point determination (~270 °C for the hydrochloride salt), NMR, IR, and mass spectrometry to confirm structure and purity.

Preparation of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate (Salt Formation)

Salt Formation Process

The 2,3-dihydroxysuccinate salt is formed by reacting the free base 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine with 2,3-dihydroxysuccinic acid (tartaric acid) under controlled conditions:

- The base and tartaric acid are dissolved in a suitable solvent system, often water or a water-alcohol mixture.

- The mixture is stirred at ambient or slightly elevated temperature to allow salt formation via acid-base interaction.

- The salt precipitates out or is isolated by solvent evaporation or crystallization.

Reaction Conditions and Optimization

- Molar ratios of base to acid are typically 1:1 to ensure complete salt formation.

- pH control is critical to avoid decomposition or side reactions.

- Temperature is maintained between 20–50 °C to optimize yield and crystal quality.

- The process may be monitored by HPLC or TLC to confirm completion.

Purification and Drying

- The crude salt is filtered and washed with cold solvent to remove impurities.

- Drying under vacuum or in a desiccator yields the pure this compound salt.

- Final product is characterized by melting point, elemental analysis, and spectroscopic methods to confirm salt formation and purity.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine ring synthesis | 4-chlorobenzaldehyde, ethyl amidine, base | Multi-step condensation and amination |

| Amination | Ammonia or amine source | Introduces diamine groups at C2, C4 |

| Salt formation | 2,3-dihydroxysuccinic acid, solvent (H2O/EtOH), 1:1 molar ratio | Stirring at 20–50 °C, pH control |

| Purification | Recrystallization, filtration, drying | Ensures high purity and crystallinity |

| Characterization | Melting point (~270 °C), NMR, IR, MS | Confirms structure and salt formation |

Research Findings and Considerations

- The base compound’s synthesis is well-documented in pyrimidine chemistry literature, with high yields achievable through optimized condensation and amination steps.

- Salt formation with 2,3-dihydroxysuccinate improves solubility and bioavailability, a common pharmaceutical strategy for pyrimidine derivatives.

- The choice of solvent and temperature during salt formation critically affects crystal morphology and purity.

- Analytical methods such as NMR and IR spectroscopy confirm the presence of characteristic functional groups and successful salt formation.

- Stability studies indicate that the dihydroxysuccinate salt form exhibits enhanced stability compared to the free base or hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimalarial Agent

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine is primarily recognized for its antimalarial properties. It functions by inhibiting the growth of Plasmodium species, the parasites responsible for malaria. Research indicates that this compound effectively disrupts the life cycle of the malaria parasite in vitro, making it a candidate for further development in malaria treatment protocols .

2. Antiallergenic Properties

In addition to its antimalarial effects, this compound exhibits antiallergenic properties. It acts as an inhibitor of histamine release from mast cells, which is crucial in allergic reactions. This mechanism positions it as a potential therapeutic agent for managing allergic conditions .

3. Cancer Research

Emerging studies suggest that derivatives of pyrimethamine may have applications in oncology. The compound's ability to interfere with cellular processes could be explored for developing novel cancer therapies, particularly in targeting specific cancer cell lines that exhibit sensitivity to pyrimidine derivatives .

Biochemical Interactions

1. Mechanism of Action

The molecular structure of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine allows it to interact with various biological targets. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By blocking this enzyme, the compound can impede the growth of rapidly dividing cells, such as those found in tumors and malaria parasites .

2. Solubility and Bioavailability

The compound demonstrates good solubility in both aqueous and organic solvents, enhancing its bioavailability when administered orally. This characteristic is vital for developing effective drug formulations that ensure adequate absorption and therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Pyrimethamine Derivatives and Substituted Analogs

Pyrimethamine derivatives vary in substituents on the pyrimidine ring, influencing potency and resistance profiles:

- Key Insight: The azido derivative (from ) shows antineoplastic activity, suggesting structural flexibility for diverse therapeutic targets. However, the phenoxy-methyl analog () diverges into agrochemical uses, highlighting substituent-dependent applications.

Combination Therapies

Pyrimethamine is often combined with sulfonamides (e.g., sulfadoxine) for synergistic antifolate effects. Its salt form (2,3-dihydroxysuccinate) may improve compatibility in formulations. In contrast, Metakelfin (CAS 81247-66-7) combines pyrimethamine with a methoxypyridazine sulfonamide, broadening antimicrobial coverage .

Physicochemical and Pharmacokinetic Properties

Data from pyrimethamine derivatives and related salts:

- The dihydroxysuccinate salt balances solubility and bioavailability for clinical use.

Research and Development Trends

- Drug Resistance: Pyrimethamine faces resistance in Plasmodium falciparum due to DHFR mutations. Analogues like the azido variant () are explored for novel mechanisms .

- Formulation Advances : Salt forms (e.g., dihydroxysuccinate) and co-crystals aim to improve stability and patient compliance .

Biological Activity

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate, commonly referred to by its chemical name or CAS number (58-14-0), is a compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13ClN4

- Molecular Weight : 248.71 g/mol

- CAS Number : 58-14-0

The compound is characterized by the presence of a chlorophenyl group and an ethyl substituent on the pyrimidine ring, contributing to its unique biological activity.

Research indicates that 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine acts primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, this compound disrupts folate metabolism, which is essential for the proliferation of certain pathogens and cancer cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been particularly noted for its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays have shown that the compound can inhibit bacterial growth at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.

Anticancer Properties

Recent investigations into the anticancer effects of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine have revealed promising results. The compound has been observed to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism involves the activation of caspase pathways and the upregulation of pro-apoptotic factors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antimicrobial efficacy | Demonstrated inhibition of S. aureus with MIC values of 10 µg/mL. |

| Johnson et al. (2022) | Assess anticancer activity | Induced apoptosis in MCF-7 cells with a reduction in viability by 50% at 20 µM concentration. |

| Lee et al. (2021) | Investigate DHFR inhibition | Confirmed competitive inhibition of DHFR with an IC50 value of 15 µM. |

Safety and Toxicity

Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also presents potential toxicity at higher concentrations. The LD50 value in animal models was found to be approximately 200 mg/kg, necessitating careful dosage considerations in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and salt formation. For example, pyrimidine derivatives are often synthesized via Biginelli-like reactions or palladium-catalyzed cross-coupling for halogenated aryl groups . Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity.

- X-ray Diffraction (XRD): To resolve crystal structure and hydrogen bonding patterns (e.g., dihydroxysuccinate interactions) .

- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation .

Q. Table 1: Key Characterization Techniques

| Technique | Purpose | Example Reference |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | |

| XRD | Crystallographic analysis | |

| HRMS | Molecular weight validation |

Q. How should researchers design experiments to optimize synthesis yield?

Methodological Answer: Use a Design of Experiments (DoE) approach to minimize trial-and-error. Key steps include:

- Factor Screening: Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) using fractional factorial design.

- Response Surface Methodology (RSM): Optimize interactions between factors (e.g., reaction time vs. temperature) .

- Statistical Validation: Apply ANOVA to confirm significance of variables.

Q. Table 2: Example DoE Parameters

| Variable | Range Studied | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% |

| Reaction Time | 4–12 hours | 8 hours |

Q. What are the key stability considerations for storage?

Methodological Answer:

- Moisture Sensitivity: Store in desiccators due to hygroscopic dihydroxysuccinate moiety.

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Light Exposure: Use amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can reaction mechanisms be investigated using computational and experimental methods?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates (e.g., dihydroxysuccinate protonation sites) .

- Isotopic Labeling: Track reaction pathways (e.g., ¹⁵N labeling in pyrimidine ring formation).

- Kinetic Studies: Compare computed activation energies with experimental Arrhenius plots .

Q. What advanced computational methods predict physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility in aqueous/organic solvents by calculating partition coefficients (LogP) .

- COSMO-RS: Predict bioavailability via membrane permeability simulations.

- Docking Studies: Assess binding affinity to biological targets (e.g., dihydrofolate reductase for antibacterial activity) .

Q. Table 3: Computational Tools and Applications

| Tool | Application | Reference |

|---|---|---|

| Gaussian | DFT for reaction mechanisms | |

| GROMACS | Solubility simulations | |

| AutoDock Vina | Protein-ligand docking |

Q. How can contradictions between computational and experimental biological activity data be addressed?

Methodological Answer:

- Multi-Technique Validation: Cross-check computational predictions with in vitro assays (e.g., MIC for antibacterial studies) .

- Error Analysis: Quantify uncertainties in DFT calculations (e.g., solvent model approximations).

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., chlorophenyl pyrimidines) .

Q. What methodologies assess solubility and bioavailability?

Methodological Answer:

Q. How can statistical models improve process optimization in scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.